molecular formula C12H13NO2 B8345409 7-Allyl-6-methoxy-2-methylbenzoxazole

7-Allyl-6-methoxy-2-methylbenzoxazole

Cat. No. B8345409
M. Wt: 203.24 g/mol
InChI Key: IIIRDSZQNVMCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Allyl-6-methoxy-2-methylbenzoxazole is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Allyl-6-methoxy-2-methylbenzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Allyl-6-methoxy-2-methylbenzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Allyl-6-methoxy-2-methylbenzoxazole

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

6-methoxy-2-methyl-7-prop-2-enyl-1,3-benzoxazole

InChI

InChI=1S/C12H13NO2/c1-4-5-9-11(14-3)7-6-10-12(9)15-8(2)13-10/h4,6-7H,1,5H2,2-3H3

InChI Key

IIIRDSZQNVMCBK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C(=C(C=C2)OC)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.04 g of 2′-allyloxy-4′-methoxyacetanilide was dissolved in 20 ml of 1-methyl-2-pyrrolidone. The reaction solution was then stirred while heating at 190° C. under nitrogen atmosphere. Eight hours later, the reaction solution was stood to cool. Thereafter, water and ethyl acetate were added to the reaction solution, so as to separate an organic layer. The obtained organic layer was washed with a saturated sodium chloride solution and then dried over anhydrous magnesium sulfate. After removing the drying agent by filtration, the organic layer was concentrated under a reduced pressure, so as to obtain a product (1.01 g). The obtained product was dissolved in 20 ml of acetic acid without purification, and the obtained solution was stirred while heating at 135° C. After completion of the reaction, the reaction solution was stood to cool. Thereafter, the solvent was concentrated under a reduced pressure. 5 N NaOH and ethyl acetate were added to the residue, so as to separate an organic layer. The obtained organic layer was washed with a saturated sodium chloride solution and then dried over anhydrous magnesium sulfate. After removing the drying agent by filtration, the organic layer was concentrated under a reduced pressure. The residue was then purified by silica gel column chromatography (hexane/ethyl acetate), so as to obtain 371 mg of the subject compound.
Name
2′-allyloxy-4′-methoxyacetanilide
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.